1-[1-(3-Methylbutoxy)ethoxy]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Methylbutoxy)ethoxy]pentane is a chemical compound with the molecular formula C12H26O2. It is a colorless liquid with a unique chemical structure, characterized by the presence of both ether and alkane functional groups. This compound is known for its low volatility and specific physicochemical properties, such as a predicted density of 0.842±0.06 g/cm³ and a boiling point of 220.2±8.0 °C .
Vorbereitungsmethoden
The synthesis of 1-[1-(3-Methylbutoxy)ethoxy]pentane typically involves the reaction of 3-methylbutanol with ethylene oxide, followed by the reaction of the resulting product with pentanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the etherification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-[1-(3-Methylbutoxy)ethoxy]pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Methylbutoxy)ethoxy]pentane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis, particularly in the production of other complex molecules.
Biology: This compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to solubilize hydrophobic drugs.
Wirkmechanismus
The mechanism of action of 1-[1-(3-Methylbutoxy)ethoxy]pentane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications .
Vergleich Mit ähnlichen Verbindungen
1-[1-(3-Methylbutoxy)ethoxy]pentane can be compared with other similar compounds, such as:
1-[1-(2-Methylbutoxy)ethoxy]pentane: Similar in structure but with a different branching in the alkyl chain, affecting its physicochemical properties.
1-[1-(3-Ethylbutoxy)ethoxy]pentane: The presence of an ethyl group instead of a methyl group can lead to variations in reactivity and solubility.
1-[1-(3-Methylpropoxy)ethoxy]pentane: The shorter alkyl chain in this compound results in different boiling points and densities.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Eigenschaften
CAS-Nummer |
13442-92-7 |
---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
1-[1-(3-methylbutoxy)ethoxy]pentane |
InChI |
InChI=1S/C12H26O2/c1-5-6-7-9-13-12(4)14-10-8-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
ZDXAJQYVODZHIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(C)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.